6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine
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Overview
Description
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a scaffold for drug development. This compound is characterized by a fused pyrano-pyrimidine ring system, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrano ring . Microwave-assisted synthesis has also been reported, which can enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrano-pyrimidine ketones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine involves the inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue patterning. By inhibiting key components of this pathway, such as the smoothened receptor, the compound can effectively reduce the growth and proliferation of cancer cells .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar pyrano-pyrimidine core but with different functional groups, leading to distinct pharmacological profiles.
Uniqueness: 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine stands out due to its potent inhibitory effects on the hedgehog signaling pathway, making it a promising candidate for cancer therapy. Its unique chemical structure allows for various modifications, enabling the development of derivatives with enhanced biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N3O/c8-6-5-2-1-3-11-7(5)10-4-9-6/h4H,1-3H2,(H2,8,9,10) |
InChI Key |
DLTZWSQHZLMRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CN=C2OC1)N |
Origin of Product |
United States |
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